molecular formula C19H20N4O2 B2559873 N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 1049145-71-2

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B2559873
CAS No.: 1049145-71-2
M. Wt: 336.395
InChI Key: CXWCFPWRBDEJBV-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic small molecule based on a triazole benzamide scaffold, a class of compounds demonstrating significant promise in oncological research. Structural analogs of this compound have been identified as high-affinity, selective ligands for the sigma-2 (σ2) receptor, an established biomarker of cell proliferation that is overexpressed in a wide variety of human and murine tumor cell lines and solid tumors . The integration of the 1,2,3-triazole moiety, a key pharmacophoric element, is a strategic modification known to enhance binding affinity and selectivity for this receptor target . The primary research value of this compound lies in its potential application for studying tumor biology. Sigma-2 receptor ligands are investigated as tools for non-invasive imaging of the proliferative status of solid tumors using techniques like Positron Emission Tomography (PET), which can assist in tumor diagnosis, staging, and monitoring response to treatment . Furthermore, activation of the sigma-2 receptor has been linked to intracellular calcium release and can trigger apoptosis, making this compound and its analogs valuable for probing novel cancer therapeutic pathways . This product is provided for non-clinical research purposes. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-12-20-22-23(13)17-8-4-16(5-9-17)19(24)21-14(2)15-6-10-18(25-3)11-7-15/h4-12,14H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWCFPWRBDEJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out under copper-catalyzed conditions (CuAAC) to form the 1,2,3-triazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting an amine with a benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide functional group is susceptible to hydrolysis under acidic or basic conditions. For example:

Reaction Conditions

  • Acidic Hydrolysis : Concentrated HCl (6M), reflux at 110°C for 12–24 hours .

  • Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), reflux at 80°C for 8–12 hours .

Products

  • 4-(5-Methyl-1H-1,2,3-triazol-1-yl)benzoic acid

  • 1-(4-Methoxyphenyl)ethylamine

Mechanistic Notes
The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the C–N bond. The triazole and methoxyphenyl groups remain intact under these conditions .

Nucleophilic Substitution at the Triazole Ring

The 1,2,3-triazole moiety can participate in metal-catalyzed cross-coupling or alkylation reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring may act as a directing group for further functionalization. For instance:

Reaction Conditions

  • CuI (10 mol%), DIPEA, DMF, 60°C, 6 hours .

Example Reaction

text
N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide + Propargyl bromide → 5-methyl-1-(4-(prop-2-yn-1-yl)-1H-1,2,3-triazol-1-yl) derivative

Outcome
Introduction of alkynyl groups at the triazole’s 4-position, enabling further click chemistry modifications .

Electrophilic Aromatic Substitution

The methoxyphenyl group is electron-rich, facilitating electrophilic substitution:

Nitration

Conditions : HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hours .
Product : Nitro group introduced at the para position relative to methoxy.

Halogenation

Conditions : Br₂/FeBr₃ in CH₂Cl₂, 25°C, 1 hour .
Product : Bromination at the ortho position of the methoxy group.

Oxidation of the Methoxy Group

Demethylation of the methoxy group can yield a phenolic derivative:

Reaction Conditions

  • BBr₃ (3 equiv), CH₂Cl₂, −78°C → 25°C, 6 hours .
    Product : N-[1-(4-hydroxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Applications
The phenolic product serves as a precursor for sulfonation or phosphorylation .

Catalytic Hydrogenation

Reduction of the amide bond or aromatic rings is feasible under high-pressure H₂:

Conditions

  • Pd/C (10%), H₂ (50 psi), ethanol, 60°C, 12 hours .
    Products

  • Secondary amine (via amide reduction)

  • Partially hydrogenated triazole (if ring reduction occurs)

Mechanistic and Synthetic Insights

  • The triazole ring’s stability under acidic/basic conditions makes it a robust functional group for multistep synthesis .

  • The methoxyphenyl group’s electron-donating nature directs electrophilic substitutions to specific positions .

  • Demethylation via BBr₃ is selective for the methoxy group without affecting the triazole or amide bonds .

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities, including:

1. Anticancer Activity
Research indicates that derivatives of triazole compounds often demonstrate anticancer properties. For instance, compounds similar to N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide have been evaluated for their efficacy against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .

2. Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have reported that compounds with similar structures possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell membrane integrity .

3. Anti-inflammatory Effects
Some research suggests that triazole-containing compounds can exhibit anti-inflammatory effects by modulating inflammatory pathways. This potential application is particularly relevant in treating conditions characterized by chronic inflammation .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance efficiency .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Study Focus Findings
Anticancer ActivityDemonstrated IC50 values lower than standard chemotherapeutics against colorectal carcinoma cell lines.
Antimicrobial EvaluationShowed effective inhibition against multiple bacterial strains with MIC values indicating strong antimicrobial potential.
Anti-inflammatory PropertiesIndicated reduction in inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The methoxyphenyl group and benzamide moiety also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Aromatic Substituents

  • The dichloro substitution may improve target affinity in hydrophobic binding pockets .
  • N-(3,4-Dimethoxyphenyl)-4-(4-(((2-oxo-2H-chromen-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzamide () : Incorporation of a coumarin-oxymethyl group introduces UV-active chromophores and π-π stacking capabilities, which could be advantageous for fluorescence-based assays or DNA intercalation .

Heterocyclic Variations

  • N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (25, ) : Substitution of the methoxyphenethyl group with a benzyl-thiazole moiety alters electronic properties and steric bulk. Thiazole’s sulfur atom may engage in hydrogen bonding or metal coordination, broadening pharmacological targets .

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) logP (Estimated) Biological Target Reference
N-[1-(4-Methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide 4-Methoxyphenethyl, 5-methyltriazole N/A ~2.8 Not reported Inference
N-(2,5-Dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide 2,5-Dichlorophenyl N/A ~3.5 Not reported
N-(3,4-Dimethoxyphenyl)-4-(coumarin-triazolyl)benzamide Coumarin-oxymethyl, 3,4-dimethoxyphenyl 177–180 ~3.2 DNA intercalation?
Bomedemstat 4-Fluorophenylcyclopropyl, pyrimidine N/A ~2.5 LSD1 inhibitor
4-(4-(1-(2-(2-Hydroxybenzoyl)hydrazineylidene)ethyl)-5-methyltriazolyl)sulfonamide Sulfonamide, pyrimidine N/A ~1.9 COX-2 inhibitor

Biological Activity

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial action. The structural components of this compound include a triazole moiety, which has been widely studied for its diverse pharmacological properties.

The molecular formula for this compound is C24H25N5O4C_{24}H_{25}N_5O_4, with a molecular weight of 447.5 g/mol. Its structure features a combination of aromatic rings and a triazole group, which contribute to its biological activity.

The biological activity of triazole derivatives is often linked to their ability to interact with various biological targets. Research indicates that compounds containing triazole rings can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). These interactions can lead to apoptosis in cancer cells and may also possess antimicrobial properties by disrupting bacterial cell wall synthesis.

Biological Activity Overview

Activity Description
Anticancer Inhibits growth of cancer cells by targeting specific enzymes.
Antimicrobial Exhibits activity against various bacterial strains.
Anti-inflammatory Potential to reduce inflammation through modulation of immune responses.
Antioxidant Scavenges free radicals, protecting cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating strong potential as anticancer agents .
  • Antimicrobial Properties : In vitro studies have shown that the compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the substituents on the triazole ring to enhance biological activity. For example, introducing electron-donating groups has been linked to increased potency against cancer cells .

Q & A

Basic: What are the recommended synthetic routes for N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide?

The synthesis of this compound can be achieved via cyclization and condensation strategies. A key route involves the cyclization of 1-azido-4-methoxybenzene with acetylacetone in the presence of sodium ethoxide to form a triazole intermediate. Subsequent Claisen-Schmidt condensation with aromatic aldehydes can introduce substituents to the triazole core. Purification steps typically involve column chromatography (e.g., normal-phase silica gel) or recrystallization from ethanol/water mixtures. Yield optimization may require controlled temperature (e.g., 120°C for cyclization) and stoichiometric adjustments .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • X-ray Crystallography: For absolute configuration determination. Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) can resolve bond lengths and angles. For example, mean C–C bond lengths of 1.39–1.42 Å and R factors < 0.06 are typical for triazole derivatives .

Advanced: How can SHELXL resolve crystallographic data contradictions during structure refinement?

SHELXL employs robust algorithms for handling high-resolution or twinned data. Key steps include:

  • Twinned Refinement: Use the TWIN/BASF commands to model pseudo-merohedral twinning.
  • Anisotropic Displacement Parameters (ADPs): Refine ADPs for non-H atoms to address thermal motion discrepancies.
  • Restraints: Apply geometric restraints (e.g., DFIX, DANG) to stabilize refinement when data-to-parameter ratios are low (< 10:1). Post-refinement validation with tools like WinGX/ORTEP ensures structural accuracy .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate antifungal activity?

  • Substituent Variation: Modify the 4-methoxyphenyl group (e.g., halogenation, alkylation) to assess steric/electronic effects.
  • Bioisosteric Replacement: Replace the triazole ring with oxadiazole or pyrazole moieties to probe scaffold flexibility.
  • In Vitro Assays: Use broth microdilution (e.g., against Fusarium oxysporum) to measure minimum inhibitory concentrations (MICs). Compare results to known triazole fungicides like VNI derivatives, which inhibit sterol 14α-demethylase .

Advanced: What strategies optimize oral bioavailability based on molecular properties?

Apply Veber’s criteria to enhance pharmacokinetics:

  • Rotatable Bond Count: Limit to ≤10 (current compound: ~8). Reduce flexibility by introducing cyclic substituents.
  • Polar Surface Area (PSA): Target ≤140 Ų (calculated via DFT methods). Mask polar groups (e.g., amide) with prodrug approaches.
  • LogP Optimization: Adjust lipophilicity (target 2–5) via substituent tuning (e.g., methoxy to trifluoromethyl) to balance absorption and solubility .

Advanced: How can multicomponent reactions (MCRs) expedite derivative synthesis?

MCRs like the Ugi or Passerini reaction enable rapid diversification:

  • Core Functionalization: Combine the benzamide scaffold with aldehydes, isocyanides, and amines in one pot.
  • Post-Modification: Click chemistry (e.g., CuAAC) can append triazole rings to pre-synthesized intermediates. For example, azide-alkyne cycloaddition under microwave irradiation (60°C, 30 min) yields >85% triazole products .

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